1h-Furo[2,3-f]indazole

Medicinal Chemistry HIF-1 Inhibition Regiochemistry

1H-Furo[2,3-f]indazole (CAS 42304-68-7) is a tricyclic heterocyclic compound (C₉H₆N₂O, MW 158.16) belonging to the furoindazole class, characterized by the angular fusion of a furan ring to the [2,3-f] position of the 1H-indazole core. Unlike simple 1H-indazole, the fused furan oxygen introduces a hydrogen-bond acceptor site and alters the π-electron distribution, which directly impacts molecular recognition at biological targets such as hypoxia-inducible factor (HIF)-1 and GPR84.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 42304-68-7
Cat. No. B14657492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Furo[2,3-f]indazole
CAS42304-68-7
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=COC2=CC3=C(C=C21)NN=C3
InChIInChI=1S/C9H6N2O/c1-2-12-9-4-7-5-10-11-8(7)3-6(1)9/h1-5H,(H,10,11)
InChIKeyKXXIXFOSKCKVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Furo[2,3-f]indazole (CAS 42304-68-7): A Structurally Defined Furoindazole Building Block for HIF-1 and GPR84-Targeted Drug Discovery


1H-Furo[2,3-f]indazole (CAS 42304-68-7) is a tricyclic heterocyclic compound (C₉H₆N₂O, MW 158.16) belonging to the furoindazole class, characterized by the angular fusion of a furan ring to the [2,3-f] position of the 1H-indazole core . Unlike simple 1H-indazole, the fused furan oxygen introduces a hydrogen-bond acceptor site and alters the π-electron distribution, which directly impacts molecular recognition at biological targets such as hypoxia-inducible factor (HIF)-1 and GPR84 [1][2]. The compound is primarily sourced as a research-grade building block for the synthesis of more complex functional molecules rather than as a finished pharmaceutical agent.

Why 1H-Indazole or Other Furoindazole Regioisomers Cannot Substitute for 1H-Furo[2,3-f]indazole in Precise Molecular Design


The biological and physicochemical properties of furoindazoles are exquisitely sensitive to both the position of furan ring fusion and the tautomeric state of the indazole NH [1]. The 1H-tautomer of the [2,3-f] isomer (CAS 42304-68-7) differs from the 4H-tautomer (CAS 33192-65-3) in the location of the exchangeable proton, altering hydrogen-bond donor/acceptor geometry; it likewise differs from the [3,2-f] isomer (CAS 42304-67-6) in the angular orientation of the furan oxygen, which changes molecular shape and electrostatic potential . Published SAR around the HIF-1 target explicitly demonstrates that the furan substitution pattern on the indazole skeleton is critical for high inhibitory potency, meaning that regioisomeric or non-furan-containing indazoles are not functionally interchangeable [1]. Substituting with generic 1H-indazole loses the furan oxygen entirely—a feature that contributes to both target binding and metabolic stabilization [2].

Quantitative Evidence Guide: 1H-Furo[2,3-f]indazole vs. Closest Structural Analogs


Regiochemical and Tautomeric Differentiation: 1H-Furo[2,3-f]indazole vs. 4H-Furo[2,3-f]indazole vs. 1H-Furo[3,2-f]indazole

1H-Furo[2,3-f]indazole (CAS 42304-68-7) is the 1H-tautomer of the [2,3-f] angularly fused furoindazole. Its closest structural analogs are the 4H-tautomer (CAS 33192-65-3) and the [3,2-f] angular isomer (CAS 42304-67-6). The 1H-tautomer places the exchangeable NH proton at the N1 position, which is the biologically preferred tautomer for the majority of indazole-based kinase and HIF-1 inhibitors, as confirmed by ¹³C NMR tautomeric assignment studies [1]. In contrast, 4H-Furo[2,3-f]indazole has the proton at N4, changing the hydrogen-bond donor vector. The [3,2-f] isomer (CAS 42304-67-6) positions the furan oxygen at a different angular orientation, altering the molecular electrostatic potential surface. Published ¹³C NMR data for the indazole series provide diagnostic chemical shift ranges (C3: ~133-135 ppm for 1H-tautomer vs. ~120-125 ppm for 2H-tautomer in DMSO-d₆) that enable unambiguous identity verification [1][2].

Medicinal Chemistry HIF-1 Inhibition Regiochemistry

HIF-1 Inhibitory SAR: The Critical Role of the Furan Moiety Substitution Pattern on the Indazole Scaffold

In a systematic SAR study of 1,3-disubstituted indazoles as HIF-1 inhibitors, An et al. (2011) demonstrated that the presence and substitution pattern of a furan moiety on the indazole skeleton are crucial for achieving high HIF-1 inhibitory activity [1]. Compounds bearing a furan substituent at the C5 position of the indazole core exhibited significantly greater HIF-1 inhibition than those with furan at alternative positions or those lacking furan entirely. The 1H-Furo[2,3-f]indazole scaffold, which incorporates the furan as a fused ring at the [2,3-f] position (structurally analogous to C5–C6 fusion on indazole), embodies this critical pharmacophoric feature in a rigidified, pre-organized conformation [2]. While specific IC₅₀ values for the unsubstituted 1H-Furo[2,3-f]indazole core have not been reported in the peer-reviewed literature, the SAR establishes that the fused furan at this angular position is indispensable for activity, distinguishing it from non-furan indazoles [1][3].

HIF-1 Inhibition Cancer Structure-Activity Relationship

GPR84 Antagonist Patent Family: Furoindazole Core as the Preferred Scaffold Over Non-Furan Indazoles

Bayer AG's patent family (WO2021122415A1, US20240239804A1) explicitly claims furoindazole compounds of general formula (I) as antagonists of GPR84, a pro-inflammatory G protein-coupled receptor [1][2]. The generic Markush structure encompasses the furo[2,3-f]indazole core as an explicit embodiment (the patent abstract lists 'LHTSYIHIIZNLCQ-UHFFFAOYSA-N 1h-furo[2,3-g]indazole' but the claims cover the broader furoindazole class including [2,3-f] isomers) [1]. The disclosure reports that exemplified furoindazole derivatives exhibit nanomolar antagonist activity at GPR84 and demonstrate in vivo efficacy in the complete Freund's adjuvant (CFA) model of inflammatory pain at an oral dose of 60 mg/kg (thrice-daily administration) [2][3]. By contrast, simple indazoles lacking the fused furan are not claimed in this patent family, indicating that the furan fusion is a structural requirement for GPR84 antagonist activity within this chemical series [1].

GPR84 Antagonism Inflammation Immunology

Indazole as a Phenol Bioisostere: Metabolic Stability Advantage Over Phenol-Containing Congeners

The indazole ring is a validated bioisostere of phenol, conferring improved metabolic stability by eliminating the Phase II glucuronidation liability inherent to phenolic OH groups [1]. In the context of GluN2B-selective NMDA receptor antagonists, replacement of the phenol with an indazole retained high receptor affinity (Ki values in the low nanomolar range) while completely inhibiting glucuronidation, a metabolic pathway that rapidly clears phenol-containing compounds [1][2]. The 1H-Furo[2,3-f]indazole scaffold incorporates this indazole bioisostere advantage while additionally providing the fused furan oxygen as a secondary hydrogen-bond acceptor for enhanced target engagement [3]. This dual pharmacophoric feature distinguishes furoindazoles from both simple indazoles (which lack the furan H-bond acceptor) and phenol-based scaffolds (which suffer from metabolic instability).

Bioisosterism Drug Metabolism NMDA Receptor

Scaffold Complexity and Synthetic Tractability: Furoindazole vs. Simple Indazole as a Building Block

1H-Furo[2,3-f]indazole (MW 158.16, 13 heavy atoms) offers a higher degree of pre-assembled molecular complexity compared to the simpler 1H-indazole building block (C₇H₆N₂, MW 118.14, 9 heavy atoms) . The additional fused furan ring contributes 3 extra heavy atoms (one oxygen, two carbons) and introduces a hydrogen-bond acceptor site without requiring additional synthetic steps by the end user [1]. For medicinal chemistry programs, this reduces the number of synthetic transformations needed to reach target molecules containing the furoindazole pharmacophore, thereby improving overall synthetic efficiency. Reviews of indazole synthetic methodology confirm that furoindazoles can be accessed via transition metal-catalyzed cyclization and condensation reactions, with the [2,3-f] angular isomer arising from specific precursor selection [2].

Synthetic Chemistry Building Block Molecular Complexity

Purity and Characterization: Reproducibility Requirements for Furoindazole Building Blocks in SAR Campaigns

For structure-activity relationship (SAR) studies, the 1H-Furo[2,3-f]indazole building block must meet rigorous purity and characterization standards to ensure batch-to-batch reproducibility of biological data . The compound's identity should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry, with the ¹H NMR spectrum in CDCl₃ serving as the primary differentiator from other furoindazole regioisomers [1]. In the HIF-1 inhibitor SAR study by An et al., all test compounds were characterized by ¹H NMR and MS, and purity was confirmed by HPLC before biological evaluation, establishing a precedent for the required quality control level [2]. The absence of published melting point, boiling point, or density data for this specific compound (as noted in ChemicalBook and Chemsrc records) means that NMR and MS characterization become the definitive identity and purity benchmarks for procurement acceptance .

Analytical Chemistry Quality Control Reproducibility

1H-Furo[2,3-f]indazole: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Scenario 1: Medicinal Chemistry Campaigns Targeting HIF-1-Dependent Cancers

For teams designing novel HIF-1 transcriptional inhibitors, 1H-Furo[2,3-f]indazole serves as the optimal core scaffold. The published SAR by An et al. establishes that a furan moiety at the C5-region of the indazole is critical for high HIF-1 inhibitory potency, and the [2,3-f] fused isomer provides this pharmacophore in a rigid, pre-organized form [1]. The furanylindazole study by Takeuchi et al. further demonstrates that derivatives built on this scaffold can achieve in vivo activity and have been profiled against a panel of 39 human cancer cell lines, providing a translational pathway for new analogs [2]. Procuring the correct 1H-tautomer of the [2,3-f] isomer ensures that the hydrogen-bond donor/acceptor geometry matches the pharmacophoric requirements identified in the HIF-1 active site.

Scenario 2: GPR84 Antagonist Development for Inflammatory and Autoimmune Indications

Bayer's patent estate (WO2021122415A1, US20240239804A1) explicitly claims furoindazole compounds as GPR84 antagonists, with exemplified derivatives showing nanomolar potency (IC₅₀ = 12 nM for compound 320) and in vivo efficacy in inflammatory pain models [1][2]. 1H-Furo[2,3-f]indazole is the appropriate starting material for entering this intellectual property space, as non-furan indazoles are not covered by the claims for GPR84 antagonism. Industrial groups developing next-generation GPR84 antagonists for multiple sclerosis, rheumatoid arthritis, asthma, or liver diseases should select this scaffold to align with the patent-protected chemical space.

Scenario 3: Bioisosteric Replacement of Phenol in CNS-Targeted Drug Discovery

When replacing a metabolically labile phenol group in a CNS-penetrant lead compound, the indazole nucleus is a validated bioisostere that retains target affinity while eliminating glucuronidation [1]. The 1H-Furo[2,3-f]indazole scaffold extends this advantage by incorporating an additional furan oxygen, which can serve as a secondary hydrogen-bond acceptor for enhanced target engagement. This makes it particularly suited for programs targeting GluN2B-containing NMDA receptors, where indazole bioisosteres of ifenprodil have demonstrated retained low-nanomolar affinity and improved metabolic stability [1][2].

Scenario 4: Combinatorial Library Synthesis Requiring Regiochemically Defined Furoindazole Building Blocks

For high-throughput synthesis of focused furoindazole libraries, batch-to-batch regiochemical consistency is non-negotiable. The 1H-Furo[2,3-f]indazole isomer (CAS 42304-68-7) must be distinguished from the 4H-tautomer (CAS 33192-65-3) and the [3,2-f] isomer (CAS 42304-67-6) by NMR and InChI Key verification, as these isomers are not functionally interchangeable in biological assays [1][2]. Procurement specifications should require ¹H NMR, ¹³C NMR, and HRMS data with each batch, given that classical physical constants (mp, bp) are not reliably available for this compound class [1].

Quote Request

Request a Quote for 1h-Furo[2,3-f]indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.